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Compound of Interest

Compound Name: 17105

Introduction

17105 is a novel, synthetic, small-molecule ligand of Toll-like receptor 4 (TLR4). It has been
identified as a potent activator of the TLR4/MD2 complex, initiating downstream signaling
pathways in a CD14-independent manner.[1] This characteristic distinguishes it from
lipopolysaccharide (LPS), the canonical TLR4 ligand, which typically requires CD14 for efficient
signaling, especially at low concentrations.[1] 1Z105 has been shown to activate both the
MyD88-dependent and TRIF-dependent signaling pathways, leading to the induction of various
pro-inflammatory cytokines and type | interferons.[1] These properties make 12105 a valuable
tool for studying TLR4 signaling and a potential candidate for vaccine adjuvants and
immunomodulatory therapies.[2]

These application notes provide detailed protocols for in vitro studies designed to characterize
the biological activity of 12105 using common immunological and cell biology techniques. The
intended audience for this document includes researchers, scientists, and professionals
involved in drug development and immunology research.

Data Presentation

The following tables summarize representative quantitative data from in vitro experiments with
1Z105. These data are compiled from various studies and are presented to illustrate the typical
dose-dependent effects of 12105 on primary immune cells.
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Table 1: Effect of 12105 on Cytokine Production by Murine Bone Marrow-Derived Macrophages
(BMDMs)

Concentration

Treatment (M) IL-6 (pg/mL) TNF-a (pg/mL)  IP-10 (pg/mL)
Vehicle (DMSO) - <20 <15 <30

17105 0.1 150 + 25 120+ 20 500 £ 50
17105 1 80070 650 + 60 2500 = 200
17105 10 2500 + 210 2000 = 180 8000 = 650
LPS 0.01 pg/mL 3000 = 250 2800 = 230 9500 + 800

Data are represented as mean + standard deviation from a representative experiment. Cells
were stimulated for 18 hours.

Table 2: Effect of 12105 on Human Monocyte-Derived Dendritic Cell (Mo-DC) Maturation

Treatment Concentration (uM) CD40 MFI CD86 MFI
Vehicle (DMSO) - 50 + 8 80 + 12
17105 1 150 + 20 250 + 30
17105 5 400 £ 35 600 + 50
17105 10 750 = 60 1100 £ 90
LPS 0.1 pg/mL 800 + 70 1200 + 100

Data are represented as Mean Fluorescence Intensity (MFI) + standard deviation from a
representative flow cytometry experiment. Cells were stimulated for 24 hours.

Table 3: Cytotoxicity of 12105 on Murine Bone Marrow-Derived Macrophages (BMDMs)
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Treatment Concentration (pM) Cell Viability (%)
Vehicle (DMSO) 1005

17105 1 98+6

17105 10 957

17105 50 92+8

17105 100 889

Data are represented as a percentage of the vehicle control £ standard deviation from a

representative MTT assay. Cells were incubated for 24 hours.

Experimental Protocols

Cell Culture

Protocol 1: Isolation and Culture of Murine Bone Marrow-Derived Macrophages (BMDMSs)

o Euthanize a C57BL/6 mouse according to institutional guidelines.

 Sterilize the hind legs with 70% ethanol.

o Dissect the femur and tibia, removing all muscle and connective tissue.

e Flush the bone marrow from both ends of the bones using a 27-gauge needle and a syringe

filled with RPMI-1640 medium.

o Create a single-cell suspension by gently passing the bone marrow through the syringe

needle several times.

e Centrifuge the cell suspension at 300 x g for 5 minutes.

¢ Resuspend the cell pellet in BMDM differentiation medium (RPMI-1640 supplemented with

10% FBS, 1% penicillin-streptomycin, and 20% L929-cell conditioned medium as a source of

M-CSF).

o Plate the cells in non-tissue culture-treated petri dishes.
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e Incubate at 37°C in a 5% CO2 incubator for 7 days, adding fresh differentiation medium on
day 4.

e Harvest adherent macrophages by washing with PBS and incubating with ice-cold PBS
containing 5 mM EDTA for 10-15 minutes, followed by gentle scraping.

Protocol 2: Generation of Human Monocyte-Derived Dendritic Cells (Mo-DCs)

« |solate Peripheral Blood Mononuclear Cells (PBMCs) from human buffy coats using Ficoll-
Paque density gradient centrifugation.

o Enrich for CD14+ monocytes using magnetic-activated cell sorting (MACS) according to the
manufacturer's protocol.

e Culture the purified monocytes in RPMI-1640 medium supplemented with 10% FBS, 1%
penicillin-streptomycin, 50 ng/mL GM-CSF, and 20 ng/mL IL-4.

o Plate the cells in 6-well plates at a density of 1 x 1076 cells/mL.

e Incubate at 37°C in a 5% CO2 incubator for 5-7 days to allow differentiation into immature
Mo-DCs. Add fresh medium with cytokines on day 3.

Key Experiments

Protocol 3: Cell Viability Assay (MTT)

o Seed BMDMs or other target cells in a 96-well plate at a density of 5 x 10”4 cells/well and
allow them to adhere overnight.

o Prepare serial dilutions of 12105 in the appropriate cell culture medium.

e Remove the old medium and add 100 uL of the 1Z105 dilutions to the respective wells.
Include a vehicle control (e.g., DMSO).

 Incubate the plate for the desired time period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.

e Add 10 pL of MTT solution (5 mg/mL in PBS) to each well.
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Incubate for an additional 4 hours at 37°C.

Add 100 pL of solubilization solution (e.g., 10% SDS in 0.01 M HCI) to each well.

Incubate the plate overnight at 37°C to ensure complete dissolution of formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 4: Cytokine Quantification (ELISA)

Seed BMDMs or Mo-DCs in a 24-well plate at a density of 5 x 10”5 cells/well and allow them
to adhere.

Stimulate the cells with various concentrations of 12105 or a positive control (e.g., LPS) for a
specified time (e.g., 18-24 hours).

Collect the cell culture supernatants and centrifuge at 1000 x g for 10 minutes to remove any
cellular debris.

Perform the ELISA for the cytokines of interest (e.g., IL-6, TNF-qa, IP-10) according to the
manufacturer's instructions.

Briefly, coat a 96-well ELISA plate with the capture antibody overnight.

Block the plate with a suitable blocking buffer.

Add diluted standards and the collected cell culture supernatants to the wells and incubate.

Wash the plate and add the detection antibody.

Wash again and add the enzyme conjugate (e.g., streptavidin-HRP).

Add the substrate and stop the reaction.

Measure the absorbance at the appropriate wavelength and calculate the cytokine
concentrations based on the standard curve.
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Protocol 5: Western Blot for TLR4 Signaling Pathway Activation

e Seed BMDMs in a 6-well plate at a density of 2 x 1076 cells/well.

o Stimulate the cells with 12105 (e.g., 10 uM) for various time points (e.g., 0, 15, 30, 60
minutes).

o Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase
inhibitors.

o Determine the protein concentration of the lysates using a BCA assay.

o Denature 20-30 ug of protein from each sample by boiling in Laemmli sample buffer.

o Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

¢ Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

 Incubate the membrane with primary antibodies against phospho-NF-kB p65, total NF-kB
p65, phospho-IRF3, total IRF3, and a loading control (e.g., B-actin) overnight at 4°C.

e Wash the membrane with TBST and incubate with the appropriate HRP-conjugated
secondary antibodies for 1 hour at room temperature.

o Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an
imaging system.

Protocol 6: Flow Cytometry for Dendritic Cell Maturation Markers

e Culture Mo-DCs as described in Protocol 2.

o Stimulate the immature Mo-DCs with different concentrations of 12105 for 24 hours. Include
an unstimulated control and a positive control (e.g., LPS).

» Harvest the cells by gentle pipetting.

e Wash the cells with FACS buffer (PBS containing 2% FBS and 0.05% sodium azide).
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» Stain the cells with fluorescently labeled antibodies against CD40, CD86, and a viability dye
for 30 minutes on ice in the dark.

o Wash the cells twice with FACS buffer.
o Fix the cells with 1% paraformaldehyde if not analyzing immediately.
e Acquire the data on a flow cytometer.

o Analyze the data using appropriate software, gating on live, single cells to determine the
Mean Fluorescence Intensity (MFI) of CD40 and CD86.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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